2-(4-cyclohexylphenyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52047-58-2 |
|---|---|
Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)-1H-indole |
InChI |
InChI=1S/C20H21N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h4-5,8-15,21H,1-3,6-7H2 |
InChI Key |
LGNNIBQNPOYNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Cyclohexylphenyl 1h Indole and Analogous Structures
Classical and Modern Strategic Approaches to the 2-Arylindole Core Synthesis
The construction of the 2-arylindole framework can be achieved through various synthetic routes, ranging from historic name reactions to contemporary transition-metal-catalyzed processes.
Fischer Indole (B1671886) Synthesis and its Adaptations for 2-Arylindole Construction
One of the most established and widely utilized methods for indole synthesis is the Fischer indole synthesis, first reported in 1883. thermofisher.comtestbook.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone. byjus.comyoutube.com For the synthesis of 2-arylindoles, including 2-(4-cyclohexylphenyl)-1H-indole, the required starting materials would be a phenylhydrazine (B124118) and an aryl ketone, such as 1-(4-cyclohexylphenyl)ethan-1-one.
The general mechanism proceeds through the formation of an arylhydrazone, which, under acidic conditions, tautomerizes to an enamine. byjus.com This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond. byjus.com Subsequent rearomatization, intramolecular cyclization, and elimination of ammonia (B1221849) yield the final indole product. byjus.com
Key features of the Fischer indole synthesis include:
It can be performed as a one-pot synthesis without the need to isolate the arylhydrazone intermediate. thermofisher.combyjus.com
The reaction's success and regioselectivity can be influenced by the acidity of the medium and the steric and electronic properties of the substituents on both the hydrazine (B178648) and carbonyl components. thermofisher.com
Microwave irradiation has been employed to accelerate the reaction, often leading to higher yields and cleaner products in a shorter time frame compared to conventional heating. researchgate.net
A study detailed the synthesis of various 2-aryl indoles via Fischer indolization using both conventional and microwave-assisted methods, starting from 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride and different aryl ketones. researchgate.net This highlights the adaptability of the Fischer synthesis for creating a library of 2-arylindole derivatives. researchgate.net
Bischler-Möhlau Indole Synthesis and Solvent-Free Variations for 2-Arylindoles
The Bischler-Möhlau synthesis is another classical method that specifically yields 2-arylindoles. The reaction involves heating an α-bromoacetophenone with an excess of an aniline. wikipedia.orgdrugfuture.com The mechanism involves the initial formation of an α-anilinoketone intermediate, which then undergoes cyclization and dehydration to form the indole ring. wikipedia.org
| Aniline Derivative | Phenacyl Bromide Derivative | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aniline | Phenacyl bromide | 2:1 mixture, MW irradiation (600W, 1 min), DMF (3 drops) | 75% | sciforum.net |
| p-Toluidine | Phenacyl bromide | 2:1 mixture, MW irradiation (600W, 1 min), DMF (3 drops) | 72% | sciforum.net |
| p-Anisidine | Phenacyl bromide | 2:1 mixture, MW irradiation (600W, 1 min), DMF (3 drops) | 70% | sciforum.net |
| Aniline | 4'-Bromophenacyl bromide | 2:1 mixture, MW irradiation (600W, 1 min), DMF (3 drops) | 65% | sciforum.net |
Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies in 2-Arylindole Formation
Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of complex organic molecules, including 2-arylindoles. These methods offer high efficiency, functional group tolerance, and regioselectivity.
One prominent strategy involves the direct C-2 arylation of a pre-formed indole ring with an aryl halide. Mechanistic studies have shown that the regioselectivity (C-2 vs. C-3 arylation) can be controlled by the choice of ligand and base. acs.org Another approach is the palladium-catalyzed tandem addition/cyclization of potassium aryltrifluoroborates with aliphatic nitriles in an aqueous medium, providing an environmentally benign route to 2-arylindoles. rsc.orgnih.gov This reaction proceeds via a sequential nucleophilic addition followed by an intramolecular cyclization. rsc.org
A dual α-arylation strategy has also been developed for the synthesis of substituted 2-alkenyl-3-arylindoles, which are structurally related to 2-arylindoles. rsc.org This method involves the palladium-catalyzed reaction of triethylsilyl enol ethers of enones with o-bromoanilines. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been employed. For instance, 2-arylindoles can be synthesized via the coupling of 1-carboxy-2-(tributylstannyl)indole with various aryl halides. acs.org
| Palladium-Catalyzed Method | Key Reactants | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Tandem Addition/Cyclization | Potassium aryltrifluoroborates, Aliphatic nitriles | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Aqueous medium, environmentally benign. | rsc.orgnih.gov |
| Direct C-H Arylation | Indole, Aryl halide | Pd(OAc)₂, Ligand (e.g., PPh₃, IMes), Base (e.g., K₂CO₃, Mg base) | Regioselectivity tunable by ligand and base. | acs.org |
| Dual α-Arylation | TES-enol ethers of enones, o-Haloanilines | Pd(OAc)₂, DtBPF, Bu₃SnF, CsF | Forms 2-alkenyl-3-arylindoles with high regioselectivity. | rsc.orgthieme-connect.com |
| Stille Coupling | 1-Carboxy-2-(tributylstannyl)indole, Aryl halide | Pd catalyst | Coupling at the C-2 position. | acs.org |
Other Transition Metal-Catalyzed Methods for Synthesizing 2-Arylindoles
While palladium catalysts are prevalent, other transition metals such as rhodium, copper, and gold have also been effectively used for the synthesis of 2-arylindoles and related structures.
Rhodium Catalysis: Rhodium(III)-catalyzed C-H activation and functionalization have emerged as powerful tools. acs.org For instance, the reaction of 2-arylindoles with α-chloro ketones can be controlled by the choice of base to selectively yield either C-3 alkylated products or annulated benzo[a]carbazoles. acs.org Rhodium catalysts have also been employed for the site-selective C-2 allylation of indoles using allylic acetates. rsc.org
Gold Catalysis: Gold catalysts, including gold nanoparticles, have been utilized for the synthesis of 2-arylindoles. mdpi.com Gold-catalyzed hydroamination of 2-(phenylethynyl)aniline can exclusively produce 2-phenylindole (B188600) in high yield. mdpi.com Additionally, gold catalysis can facilitate the tandem reductive cyclization of o-alkynyl nitroarenes to afford 2-substituted indoles. tandfonline.com
Copper Catalysis: Copper-catalyzed domino protocols are known for transforming N-protected 2-iodoanilines into indoles. sciforum.net
Bimetallic Catalysis: Innovative bimetallic systems, such as a combination of nickel and palladium, have been developed for the one-pot synthesis of 2-arylindoles from secondary alcohols and anilines. bohrium.com In this approach, a nickel complex catalyzes the initial dehydrogenation of the alcohol to a ketone, which then forms an imine in situ. A palladium catalyst subsequently promotes the oxidative cyclization to the final 2-arylindole product. bohrium.com
Regioselective Functionalization of the Indole Nucleus in 2-Arylindole Systems
Once the 2-arylindole core is constructed, further diversification can be achieved through regioselective functionalization of the indole ring.
Functionalization at the Indole Nitrogen (N-1 Position) in 2-Arylindoles
The nitrogen atom (N-1) of the indole ring is a common site for functionalization. The NH group is acidic and can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. This allows for the introduction of a wide variety of substituents at the N-1 position through reactions with electrophiles.
Common N-1 functionalization reactions include:
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) is a straightforward method to introduce alkyl groups.
N-Arylation: Palladium- or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl groups to the indole nitrogen. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, which can serve as a protecting group or a functional handle for further transformations.
The introduction of substituents at the N-1 position can significantly modulate the electronic properties and steric environment of the indole ring, which can be crucial for tuning the biological activity or material properties of the 2-arylindole derivative. For example, research on the direct oxidative arylation of indoles has shown that N-alkylindoles are an important class of substrates, and understanding their reactivity is key to developing more versatile synthetic methods. acs.orgcore.ac.uk
Selective Functionalization at the Indole C-3 Position
The C-3 position of the indole ring is a prime site for electrophilic substitution, and its functionalization is crucial for modulating the biological activity of 2-arylindoles. researchgate.net Various methods have been developed to introduce a wide range of functional groups at this position with high regioselectivity.
One prominent strategy involves the use of directing groups to guide the reaction to the desired position. For instance, arenesulfonyl indoles have emerged as valuable precursors for C-3 functionalization. nih.gov The arenesulfinyl group can be easily eliminated under mild basic conditions, creating a vinylogous imine intermediate that readily reacts with nucleophiles, leading to a diverse array of C-3 substituted indoles. nih.gov This approach provides a viable alternative to the traditional Friedel–Crafts reaction. nih.gov
Palladium-catalyzed cross-coupling reactions are also a powerful tool for C-3 arylation. By carefully selecting the palladium ligand and base, the regioselectivity of the arylation can be controlled. acs.org For example, using a combination of a palladium catalyst, a phosphine (B1218219) ligand, and a magnesium base can favor C-3 arylation. acs.org Furthermore, rhodium(III)-catalyzed C-H activation offers a base-controlled regioselective method for either C-3 alkylation or annulation of 2-arylindoles using α-chloro ketones as the electrophile. acs.org The choice of base, such as sodium acetate (B1210297) or sodium bicarbonate, dictates the reaction outcome, yielding either 3-substituted indoles or benzo[a]carbazoles. acs.org
Transition-metal-free methods have also been developed. For instance, the C-3 alkylation of indoles can be achieved using α-heteroaryl-substituted methyl alcohols in the presence of cesium carbonate and Oxone®. rsc.org This reaction proceeds through a proposed hydrogen autotransfer-type mechanism. rsc.org Additionally, base-promoted tandem reactions of N-acyl-2-arylpropargyl anilines can lead to 2-substituted indoles through a 5-endo-dig cyclization followed by a 1,3'-acyl migration. nsf.gov
The following table summarizes various methods for the selective functionalization of the indole C-3 position:
| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Ref. |
| Arenesulfonyl Indole Chemistry | Base | Various Nucleophiles | nih.gov |
| Palladium-Catalyzed Arylation | Palladium Catalyst, Ligand, Base | Aryl Groups | acs.org |
| Rhodium-Catalyzed C-H Activation | Rhodium(III) Catalyst, Base | Alkyl or Annulated Rings | acs.org |
| Transition-Metal-Free Alkylation | Cesium Carbonate/Oxone® | Heteroaryl-methyl Groups | rsc.org |
| Base-Promoted Tandem Reaction | Base | Ketones | nsf.gov |
Functionalization on the Cyclohexylphenyl Moiety and its Impact on Synthesis Strategy
The synthesis of such analogs often begins with appropriately substituted starting materials. For example, a substituted 2-iodoaniline (B362364) can be coupled with a terminal alkyne bearing the desired functionalized cyclohexylphenyl group through a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition to form the 2-arylindole core. rsc.orgnih.gov This method allows for the introduction of a variety of substituents on the phenyl ring. rsc.orgnih.gov
The presence of substituents on the cyclohexylphenyl ring can also direct the regioselectivity of further functionalization reactions on the indole core. For instance, the electronic nature of substituents on the 2-phenyl group can influence the site of subsequent reactions.
Direct C-H activation strategies are also being explored for the functionalization of the benzene (B151609) ring of the indole nucleus, which can be influenced by substituents on the 2-aryl group. rsc.orgnih.gov While direct functionalization of the cyclohexyl ring itself is less commonly reported in the context of 2-arylindole synthesis, modifications to the cyclohexyl group would typically be incorporated into the starting materials prior to the indole ring formation.
The following table highlights how functionalization on the cyclohexylphenyl moiety can be approached:
| Approach | Description | Key Reactions | Ref. |
| Pre-functionalized Starting Materials | Synthesis begins with a cyclohexylphenyl derivative that already contains the desired functional groups. | Sonogashira coupling, Suzuki coupling, etc. | rsc.orgnih.gov |
| Post-Indole Formation Functionalization | Functional groups are introduced onto the cyclohexylphenyl ring after the 2-arylindole scaffold has been constructed. | Electrophilic aromatic substitution, etc. |
Green Chemistry Principles and Sustainable Approaches in 2-Arylindole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of 2-arylindoles to minimize environmental impact and enhance sustainability. nih.gov These approaches focus on using less hazardous chemicals, renewable feedstocks, and more efficient reaction conditions. rsc.orgrsc.org
Microwave-Assisted Synthesis of 2-Arylindoles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 2-arylindoles. nih.gov Microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. researchgate.netorganic-chemistry.org
Several classical indole syntheses, such as the Fischer, Bischler, and Batcho-Leimgruber reactions, have been successfully adapted to microwave conditions. nih.gov For example, the Fischer indole synthesis can be carried out under microwave irradiation to produce 2-arylindoles rapidly and in high yields. researchgate.net A solvent-free, microwave-assisted Bischler indole synthesis has also been reported, offering an environmentally friendly route to 2-arylindoles. organic-chemistry.org This method avoids the use of organic solvents and toxic metal catalysts. organic-chemistry.org
Microwave-assisted synthesis has also been employed for the palladium-catalyzed intramolecular oxidative coupling of enamines to afford functionalized 2-methyl-1H-indole-3-carboxylates in excellent yields. mdpi.com Furthermore, microwave-assisted N-arylation of indoles with aryl halides has been achieved under catalyst-free conditions, providing a rapid and efficient method for the synthesis of N-arylindoles. researchgate.net
The table below provides examples of microwave-assisted synthesis of 2-arylindoles:
| Reaction | Conditions | Advantages | Ref. |
| Fischer Indole Synthesis | Microwave irradiation | Rapid, high yield | researchgate.net |
| Bischler Indole Synthesis | Solvent-free, microwave irradiation | Environmentally friendly, high yield | organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Microwave irradiation | Excellent yields, high regioselectivity | mdpi.com |
| N-Arylation of Indoles | Catalyst-free, microwave irradiation | Rapid, efficient | researchgate.net |
Application of Ionic Liquids and Environmentally Benign Solvents in Indole Synthesis
The use of ionic liquids (ILs) and other environmentally benign solvents is a cornerstone of green chemistry in indole synthesis. rsc.org Ionic liquids, with their low vapor pressure, high thermal stability, and tunable properties, offer significant advantages over traditional volatile organic compounds. google.comnih.gov
Ionic liquids can act as both solvents and catalysts in indole synthesis. mdpi.comresearchgate.net For instance, a bissulfonic acid type acidic ionic liquid has been used as a catalyst in water for the synthesis of indole compounds from aldehydes or ketones and aromatic hydrazines. google.com This method offers mild reaction conditions, simple product separation, and a reusable catalyst. google.com Chloroaluminate ionic liquids have also been successfully employed as catalysts for the Fischer indole synthesis. researchgate.net Furthermore, the alkylation of the ambident indole anion has been studied in various ionic liquids, which were found to increase the reaction rate. researchgate.net
Water is another green solvent that has been utilized in indole synthesis. rsc.org The synthesis of bis(indolyl)methanes has been achieved through the condensation of indoles and aldehydes in water, catalyzed by bromine. beilstein-journals.org Polyethylene glycol (PEG-400), a non-toxic and recyclable solvent, has been used for the one-pot, microwave-assisted synthesis of 2-arylamino-4-(3'-indolyl)thiazoles. nih.gov
The following table showcases the use of green solvents in indole synthesis:
| Green Solvent/Catalyst | Reaction Type | Benefits | Ref. |
| Bissulfonic acid ionic liquid/Water | Indole synthesis from aldehyde/ketone and hydrazine | Mild conditions, reusable catalyst, simple workup | google.com |
| Chloroaluminate ionic liquid | Fischer Indole Synthesis | Catalytic activity | researchgate.net |
| Water | Synthesis of bis(indolyl)methanes | Environmentally benign | beilstein-journals.org |
| Polyethylene glycol (PEG-400) | Microwave-assisted synthesis of indolylthiazoles | Non-toxic, recyclable | nih.gov |
Structure Activity Relationship Sar and Computational Investigations of 2 4 Cyclohexylphenyl 1h Indole Derivatives
Elucidating the Influence of Substitution Patterns on Biological Activity Profiles
The 2-(4-cyclohexylphenyl) moiety is a key structural feature of the parent compound. The substituent at the C-2 position of the indole (B1671886) ring plays a significant role in how the molecule interacts with its biological targets.
The 4-cyclohexylphenyl group is characterized by its significant bulk and hydrophobicity. In computational docking studies of 2-arylindoles with the enzyme aromatase, the 2-aryl group typically orients towards a small hydrophobic pocket within the active site. nih.govnih.gov However, research has shown that bulky substituents on the 2-aryl ring, particularly at the para-position (C-4'), can be detrimental to activity. For instance, in one study, the introduction of substituents on the 2-aryl moiety of a parent compound completely abolished its aromatase inhibitory activity, suggesting that such modifications are not well-tolerated for this specific target. nih.gov Compounds with bulky groups at this position scored poorly in docking simulations and were found to be inactive in biological assays. nih.gov
This suggests that for certain targets, the size of the binding pocket is a critical limiting factor, and the large cyclohexyl group of 2-(4-cyclohexylphenyl)-1H-indole may prevent optimal binding. Modifications to this group, such as altering the size of the cycloalkane ring or introducing polar functional groups, would likely have a profound impact on molecular recognition and biological activity, although specific studies on such modifications are not widely reported.
Modifications to the indole core of 2-arylindoles provide a rich avenue for exploring SAR and optimizing activity. Key positions for modification include the indole nitrogen (N-1), and carbons C-3 and C-5. mdpi.comnih.govresearchgate.net
N-1 Substitution: Alkylation or arylation at the N-1 position can influence the molecule's polarity and hydrogen-bonding capacity. In a study aimed at developing nitric oxide synthase and NFκB inhibitors, N-alkylation of 2-phenylindole (B188600) was one of the strategies employed to generate a panel of derivatives for biological evaluation. researchgate.net
C-3 Substitution: The C-3 position is often a site for introducing various functional groups. For example, the synthesis of 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles resulted in compounds with potent inhibitory activities against nitrite (B80452) production and NFκB. researchgate.net This highlights that introducing hydrogen bond donors/acceptors or polar groups at this position can significantly enhance biological effects.
C-5 Substitution: Substitution at the C-5 position of the indole ring can also be critical. Docking studies of 2-arylindoles in the aromatase active site predicted that a C-5 electron-withdrawing group plays an important role by forming a hydrogen bond with the amino acid residue Ser478. nih.govnih.gov This specific interaction can anchor the ligand in the binding site and contribute to its inhibitory potency.
The table below summarizes the effects of some indole core modifications on the biological activity of 2-arylindoles.
| Modification Site | Substituent Type | Observed Effect on Biological Activity | Reference(s) |
| N-1 | Alkyl groups | Modulates polarity and activity | researchgate.net |
| C-3 | Carboxaldehyde oxime, Cyano | Potent inhibition of nitrite production and NFκB | researchgate.net |
| C-5 | Electron-withdrawing groups | Can form key hydrogen bonds, enhancing binding | nih.govnih.gov |
In Silico Approaches for SAR Elucidation in Indole Chemistry
Computational, or in silico, techniques are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and understanding the molecular basis of their action. ajchem-a.comnih.gov These methods save significant time and resources compared to traditional synthesis and screening.
QSAR is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A reliable QSAR model can predict the activity of unsynthesized compounds based on calculated molecular descriptors, which are numerical representations of their physicochemical properties. ajchem-a.comnih.gov
The process involves building a model using a "training set" of compounds with known activities and then validating it with an external "test set". The statistical robustness of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validation coefficient (q²). nih.gov For example, a QSAR study on indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors yielded a statistically significant model used to predict the activity of new compounds. nih.gov Another study on arylbenzimidazole derivatives against Leishmania also produced a validated QSAR model that successfully guided the design of more potent inhibitors. ajchem-a.com
The table below shows examples of statistical parameters from various QSAR models developed for indole-related scaffolds.
| Scaffold | Target/Activity | R² (Training Set) | q² or Q²cv (Cross-Validation) | R² (Test Set) | Reference(s) |
| Indeno[1,2-b]indoles | CK2 Inhibition | 0.94 | 0.72 | 0.77 | nih.gov |
| 2-Arylbenzimidazoles | Anti-leishmanial | 0.8447 | 0.6799 | 0.7383 | ajchem-a.com |
These models can identify key molecular descriptors that influence activity. For a compound like this compound, QSAR could help quantify the impact of its bulk, shape, and electronic properties on a given biological response.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within the active site of a target protein. researchgate.netnih.gov This method provides valuable insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-cation interactions—that stabilize the ligand-protein complex. researchgate.net
For 2-arylindoles, docking studies have been instrumental in explaining observed SAR. For example, in the case of aromatase inhibitors, docking simulations revealed that the 2-arylindole scaffold fits into the active site with the 2-aryl group pointing towards a hydrophobic pocket. nih.govnih.gov The simulations also correctly predicted that bulky substituents on this ring would lead to unfavorable interactions and a loss of activity. nih.gov Similarly, docking of 2,3-diarylindoles into the COX-2 enzyme identified key amino acid residues, like Arg120, that are crucial for potent inhibition. researchgate.net
These simulations can generate a "binding score" (e.g., -CDOCKER energy) that estimates the binding affinity, helping to rank potential inhibitors before they are synthesized. nih.gov For this compound, docking could predict how the cyclohexylphenyl group fits into a target's binding site and identify potential steric clashes or favorable hydrophobic contacts that govern its activity.
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com
Pharmacophore models can be developed either based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). mdpi.com Once a reliable pharmacophore model is generated, it can be used as a 3D query to rapidly search large chemical databases for novel compounds that match the required features—a process known as virtual screening. nih.gov
This strategy has been successfully applied to indole derivatives. For example, a pharmacophore model was developed for a series of 2-aryl-2,5-dihydropyridazino[4,3-b]indol-3(3H)-ones to understand their binding at the benzodiazepine (B76468) receptor. nih.gov This approach allows for the efficient identification of new chemical scaffolds that are likely to be active, accelerating the discovery of novel lead compounds.
Advanced Molecular Dynamics Simulations and Density Functional Theory (DFT) in Indole Research
To gain deeper insights into the molecular intricacies that govern the activity of this compound derivatives, scientists employ sophisticated computational tools like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT).
Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a molecule over time. uantwerpen.be This is particularly valuable in understanding how a ligand, such as an indole derivative, binds to its target protein. By simulating the molecule's behavior in a biological environment, often in a water-filled box to mimic physiological conditions, researchers can identify stable binding poses and key intermolecular interactions. uantwerpen.beresearchgate.net For instance, MD simulations can reveal which atoms of the indole derivative have the most significant interactions with water molecules, providing clues about its solubility and potential for hydrolysis. uantwerpen.be
Density Functional Theory (DFT) , on the other hand, is a quantum mechanical method used to investigate the electronic structure of molecules. dntb.gov.uamdpi.com DFT calculations can provide valuable information about a molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and bond dissociation energies. uantwerpen.bedntb.gov.ua This data helps in understanding the molecule's reactivity, stability, and the nature of its interactions with its biological target. For example, DFT can be used to identify the weakest bonds in a molecule, which are potential sites for metabolic degradation. uantwerpen.be The calculated electronic properties from DFT can also be correlated with the observed biological activity, providing a theoretical basis for the experimental SAR data. dntb.gov.ua
The synergy between MD simulations and DFT provides a powerful approach to drug design. MD can predict the binding mode of a ligand, and DFT can then be used to calculate the binding energy and analyze the electronic interactions in that specific conformation. This integrated computational strategy has been successfully applied to various heterocyclic compounds, including indole derivatives, to guide the synthesis of more effective therapeutic agents. researchgate.netsemanticscholar.org
The table below summarizes the impact of substitutions on the activity of related indole compounds, illustrating the principles of SAR.
| Compound ID | Core Structure | Substitution Position | Substituent | Biological Activity (IC50) |
| 1 | Indole | 5 | 4-Piperidin-1-ylphenyl | 3.6 µM nih.gov |
| 2 | Indole | 5 | 4-Pyrrolidin-1-ylphenyl | 2.7 µM nih.gov |
| 3 | Indole | 5 | Other groups | Less potent nih.gov |
| 4 | Benzothiophene | 6 | 4-Piperidin-1-ylphenyl | 1.6 µM nih.gov |
| 5 | Benzothiophene | 6 | 4-Pyrrolidin-1-ylphenyl | 5.3 µM nih.gov |
Molecular Mechanisms of Action for 2 4 Cyclohexylphenyl 1h Indole Analogues
Cellular and Biochemical Pathways Modulated by 2-Arylindoles
2-Arylindoles represent a "privileged structure" in drug discovery, capable of interacting with multiple biological targets. nih.gov Their wide-ranging pharmacological effects are a direct consequence of their influence on various cellular and biochemical pathways.
Enzyme Inhibition Studies (e.g., COX-2, Kinases)
A significant area of research for 2-arylindole analogues has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.govwikipedia.org
Studies have shown that various 2,3-diarylindoles exhibit inhibitory activity against COX-2. benthamscience.com For instance, molecular docking studies have been employed to explore the structure-activity relationship of these compounds as COX-2 inhibitors. benthamscience.com Furthermore, in vitro COX-2 inhibition assays have confirmed the activity of certain arylidene analogues. nih.gov The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry, with the aim of creating safer nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Beyond COX enzymes, some indole (B1671886) derivatives have been investigated as inhibitors of other crucial enzymes like kinases. For example, derivatives of 2-oxindole have been identified as inhibitors of glycogen (B147801) synthase kinase 3-beta (GSK3β). nih.gov Additionally, novel oxindole-based derivatives have been screened as potential dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). mdpi.com The inhibition of such kinases by indole-based compounds highlights their potential in the development of treatments for a range of diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com
Receptor Modulation and Ligand-Binding Studies (e.g., Estrogen Receptors, ASIC3)
2-Arylindoles have been extensively studied for their ability to modulate estrogen receptors (ERs), acting as selective estrogen receptor modulators (SERMs). nih.govnih.gov SERMs can function as either agonists or antagonists of ERs in a tissue-specific manner, which allows for targeted therapeutic effects. nih.govyoutube.com This dual functionality is crucial in the treatment of hormone-dependent breast cancers. nih.gov
Novel SERMs based on the 2-arylindole scaffold have been designed and synthesized to selectively target ERs in breast cancer cells. nih.gov Some of these compounds have demonstrated significant ER binding and potent antiproliferative activity in ER-positive breast cancer cell lines. nih.gov The mechanism of action often involves the 2-arylindole structure mimicking the A- and B-rings of estradiol, allowing it to bind to the estrogen receptor. nih.gov The orientation of these unsymmetrical nonsteroidal ligands within the ER binding site is a key determinant of their activity. nih.gov
In addition to estrogen receptors, 2-arylindole derivatives have been investigated for their interaction with other receptors. While direct modulation of Acid-Sensing Ion Channel 3 (ASIC3) by 2-(4-cyclohexylphenyl)-1H-indole analogues is not extensively documented in the provided results, the broad-ranging pharmacological activity of 2-arylindoles suggests potential interactions with various ion channels. nih.gov Ligand-binding studies are crucial for understanding these interactions and for the rational design of new therapeutic agents. nih.gov
Induction of Specific Cellular Responses (e.g., Reactive Oxygen Species Generation, Autophagic Cell Death)
2-Arylindole analogues can trigger specific cellular responses, including the induction of programmed cell death pathways such as apoptosis and autophagy. nih.gov For instance, a synthetic 2,3-diarylindole was found to induce both apoptosis and autophagy in A549 lung cancer cells. nih.gov Apoptosis is a form of programmed cell death characterized by distinct morphological changes, while autophagy is a catabolic process involving the degradation of cellular components. youtube.commdpi.com
The induction of autophagic cell death by certain compounds can be a potent anti-cancer mechanism. nih.govmdpi.com Autophagy can, however, also act as a survival mechanism for cells under stress. mdpi.commdpi.com The specific signaling pathways activated determine whether autophagy leads to cell death or survival. mdpi.com
The generation of reactive oxygen species (ROS) is another cellular response that can be initiated by certain compounds. researchgate.netyoutube.com While not directly detailed for this compound in the provided results, the induction of ROS is a known mechanism of action for some anticancer agents and can contribute to the induction of apoptosis.
Interaction with Microbial Targets and Efflux Pump Inhibition
In the face of rising antimicrobial resistance, targeting bacterial defense mechanisms is a critical strategy. mdpi.com 2-Arylindoles have emerged as promising inhibitors of bacterial efflux pumps, particularly the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net Efflux pumps are membrane proteins that actively extrude antibiotics from bacterial cells, contributing significantly to multidrug resistance (MDR). nih.govgardp.org
By inhibiting these pumps, 2-arylindole derivatives can restore the efficacy of conventional antibiotics. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the NorA inhibitory potency of these compounds. For example, 5-nitro-2-phenylindole (INF55) was identified as a promising lead structure, and further modifications have led to even more potent inhibitors. nih.gov The mechanism of these inhibitors involves blocking the pump's ability to expel antibiotics, thereby increasing the intracellular concentration of the drug to effective levels. nih.gov
Beyond efflux pump inhibition, some indole derivatives have shown intrinsic antimicrobial and antibiofilm activity against various pathogenic bacteria, including extensively drug-resistant Acinetobacter baumannii. nih.govucsb.edu
Mechanistic Insights from In Vitro Biological Assays
In vitro biological assays are fundamental to elucidating the molecular mechanisms of action of compounds like 2-arylindoles. These assays provide a controlled environment to study specific cellular and biochemical events.
For example, in vitro studies have been instrumental in demonstrating the induction of apoptosis and autophagy by 2,3-diarylindoles in cancer cell lines. nih.gov These assays allow for the observation of morphological changes, the activation of specific caspases (in the case of apoptosis), and the formation of autophagosomes (in the case of autophagy). youtube.com
Similarly, the inhibitory effects of 2-arylindoles on enzymes like COX-2 are quantified using in vitro inhibition assays. nih.gov These assays measure the ability of a compound to reduce the enzymatic activity of its target. The results are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
The modulation of receptors by 2-arylindoles is also assessed through in vitro binding assays. These assays determine the affinity of a compound for a specific receptor and can differentiate between agonistic and antagonistic activity. nih.gov For microbial targets, in vitro assays are used to determine the minimum inhibitory concentration (MIC) of a compound and its ability to inhibit efflux pumps, often by measuring the accumulation of a fluorescent substrate inside the bacteria. researchgate.netnih.gov
Computational studies, such as molecular docking, provide further mechanistic insights by predicting the binding modes of these compounds with their biological targets, complementing the data from in vitro assays. rsc.orgnih.govresearchgate.netacs.orgacs.orgacs.orgrsc.org
Broader Research Applications and Future Perspectives for 2 4 Cyclohexylphenyl 1h Indole
The Role of 2-(4-Cyclohexylphenyl)-1H-indole as a Privileged Scaffold in Medicinal Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, unrelated biological targets with high affinity, making it a valuable starting point for drug discovery. benthamdirect.comnih.govresearchgate.net The indole (B1671886) ring system is widely recognized as such a scaffold, present in a vast number of natural products and synthetic drugs with a wide array of therapeutic applications. nih.govderpharmachemica.comnih.govnih.gov These applications span from anti-inflammatory agents like indomethacin (B1671933) to serotonin (B10506) receptor agonists and antagonists. nih.gov The unique physicochemical and biological properties of the indole core make it a favored component in the design of novel therapeutic agents. nih.govnih.gov
Within this esteemed class, 2-arylindoles, including this compound, represent a significant subset with potent and broad-ranging pharmacological activity. benthamdirect.comnih.gov The introduction of an aryl group at the 2-position of the indole ring often enhances biological activity and provides opportunities for further structural modifications to optimize potency and selectivity. This makes the 2-arylindole framework a promising lead for drug development. benthamdirect.com
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological properties. preprints.orgyoutube.com The 2-arylindole scaffold provides a versatile platform for such optimization. For instance, a study on 2-arylindole derivatives as inhibitors of nitric oxide synthase and NF-κB demonstrated that modifications to the aryl ring and the indole nitrogen could significantly impact activity. rsc.orgnih.gov Although this study did not specifically test the 4-cyclohexylphenyl substituent, it highlights the potential for fine-tuning the biological activity of the scaffold. The hydrophobic and bulky nature of the cyclohexylphenyl group in this compound can influence its binding to target proteins, potentially offering advantages in terms of potency and selectivity.
The process of lead optimization involves a multifaceted approach, considering not only the chemical structure but also its pharmaceutical and pharmacological properties. preprints.org The development of new lead compounds with improved potency and in vivo characteristics is a key objective. nih.gov The 2-arylindole scaffold has been the subject of systematic optimization efforts, leading to the identification of compounds with enhanced efficacy in preclinical models. nih.gov
| Compound Class | Key Findings | Reference |
| 2-Arylindoles | Recognized as a privileged scaffold with broad pharmacological activity. | benthamdirect.comnih.gov |
| 2-Arylindole Derivatives | Modifications to the aryl group and indole nitrogen can significantly alter biological activity. | rsc.orgnih.gov |
| Triazolopyrimidine-based Inhibitors | Systematic optimization of the aromatic functionality led to improved potency and in vivo properties. | nih.gov |
Potential in Materials Science and Optoelectronic Applications of Indole Scaffolds
Beyond its established role in medicinal chemistry, the indole scaffold is gaining attention in the field of materials science, particularly for optoelectronic applications. While specific research on this compound in this area is not yet prevalent, the properties of the broader indole class suggest significant potential.
Indole derivatives are known to be key building blocks in materials science, finding use in applications such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs). acs.org The electron-rich nature of the indole ring system makes it an excellent component for organic electronic materials. The ability to functionalize the indole core at various positions allows for the fine-tuning of its electronic and photophysical properties.
The synthesis of highly functionalized 1H-indole-2-carbonitriles through cross-coupling reactions highlights the versatility of the indole scaffold in creating complex molecular architectures. nih.gov These types of reactions can be envisioned for the synthesis of novel materials based on the this compound framework. The introduction of the bulky and non-polar cyclohexylphenyl group could influence the packing of molecules in the solid state, which is a critical factor for charge transport in organic semiconductors.
Furthermore, the development of synthetic methods for creating diverse N-heterocycles, including those derived from 2-arylindoles, opens up possibilities for new functional materials. acs.org The unique electronic properties of the indole ring, combined with the structural diversity offered by the 2-aryl substituent, make these compounds attractive candidates for exploration in the design of novel organic electronic materials.
Emerging Synthetic Strategies and Catalytic Innovations for Indole Derivatives
The synthesis of indole derivatives has been a subject of intense research for over a century, with classic methods like the Fischer indole synthesis still in use today. youtube.com However, recent years have seen a surge in the development of novel and more efficient synthetic strategies, many of which are applicable to the synthesis of this compound. derpharmachemica.com
Transition metal catalysis has revolutionized the synthesis of indoles, with metals such as palladium, copper, rhodium, and ruthenium playing a pivotal role. derpharmachemica.commdpi.com Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, have proven to be a powerful tool for the one-pot synthesis of 2-arylindoles from substituted 2-iodoanilines and terminal alkynes. rsc.orgnih.gov This approach offers a direct route to compounds like this compound.
Recent innovations have focused on making these synthetic routes more efficient and environmentally friendly. For example, N-heterocyclic carbene (NHC)-catalyzed methods have been developed for the synthesis of 2-arylindoles under mild conditions, avoiding the need for transition metal catalysts which can be costly and require removal from the final product. technologypublisher.com
Another area of active research is the direct C-H functionalization of indoles. researchgate.net This atom-economical approach allows for the introduction of various substituents onto the indole core without the need for pre-functionalized starting materials. Rhodium(III)-catalyzed regioselective C-H alkylation and annulation of 2-arylindoles with α-chloro ketones have been reported, providing access to complex indole derivatives. acs.org
Furthermore, gold-mediated energy transfer photocatalysis has emerged as a novel technique for the synthesis of functionalized cyclohepta[b]indoles, showcasing the potential of photocatalysis in constructing complex indole-containing frameworks. rsc.org These emerging synthetic strategies and catalytic innovations provide a rich toolbox for the synthesis and diversification of this compound and its derivatives for various applications.
| Synthetic Method | Description | Key Advantages | Reference |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone. | Classic and well-established method. | youtube.com |
| Palladium-Catalyzed Sonogashira Coupling/Cyclization | One-pot synthesis from 2-iodoanilines and terminal alkynes. | High efficiency and good functional group tolerance. | rsc.orgnih.gov |
| N-Heterocyclic Carbene (NHC) Catalysis | Metal-free synthesis of 2-arylindoles. | Mild reaction conditions, avoids transition metal contamination. | technologypublisher.com |
| Rhodium(III)-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the indole core. | High atom economy, no need for pre-functionalization. | acs.org |
| Gold-Mediated Photocatalysis | Energy transfer photocatalysis for the synthesis of complex indoles. | Operationally simple and atom-economical. | rsc.org |
Future Directions in Mechanistic Elucidation and Advanced Target Validation for 2-Arylindoles
While the biological activities of many 2-arylindoles are well-documented, a deeper understanding of their mechanisms of action and the validation of their molecular targets are crucial for their successful development as therapeutic agents. Future research on this compound and related compounds will likely focus on these critical areas.
Mechanistic Elucidation: Understanding how a compound exerts its biological effect at a molecular level is fundamental. For 2-arylindoles, this involves identifying the specific proteins they interact with and how this interaction leads to a cellular response. Techniques such as chemical proteomics and affinity-based probes can be employed to pull down the cellular targets of this compound. Subsequent biochemical and biophysical assays can then be used to characterize the binding affinity and kinetics of this interaction.
Furthermore, elucidating the signaling pathways modulated by these compounds is essential. For example, if this compound is found to inhibit a particular kinase, downstream signaling events should be investigated to understand the full scope of its cellular effects.
Advanced Target Validation: Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic benefit. nih.govtechnologynetworks.com For novel compounds like this compound, once a putative target is identified, its validation is paramount.
Genetic approaches, such as using siRNA to knockdown the expression of the target protein, can mimic the effect of a drug and help confirm the target's role in the disease phenotype. technologynetworks.com Conversely, overexpressing the target protein could potentially confer resistance to the compound.
Ultimately, the most definitive validation comes from demonstrating a correlation between the compound's activity against the purified target and its cellular or in vivo efficacy. nih.gov This involves showing that the compound's potency in inhibiting the target protein is consistent with its ability to produce the desired biological effect in cellular and animal models of the disease. The development of specific and potent tool compounds, derived from the this compound scaffold, will be instrumental in these validation studies.
The journey from a promising scaffold to a clinically approved drug is long and requires a deep understanding of the compound's chemical and biological properties. For this compound, the future lies in leveraging its privileged scaffold status for lead optimization, exploring its untapped potential in materials science, utilizing innovative synthetic methods for its production and diversification, and, most importantly, rigorously elucidating its mechanism of action and validating its biological targets.
Q & A
Q. What are the optimal synthetic routes for 2-(4-cyclohexylphenyl)-1H-indole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via Pd-mediated cross-coupling or Rh-catalyzed cyclization, as demonstrated for structurally similar 2-arylindoles . Key steps include:
- Precursor selection : Use 4-cyclohexylphenylboronic acid and indole derivatives (e.g., 2-bromoindole) for Suzuki-Miyaura coupling.
- Catalytic optimization : Employ Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a DMF/H₂O solvent system at 80°C for 12 hours .
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
For cyclization routes, adapt the "General Procedure B" from , substituting with cyclohexylphenyl-containing intermediates. Monitor yields (typically 60–75% for analogous compounds) and optimize by adjusting stoichiometry or solvent polarity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry by comparing aromatic proton shifts (δ 7.0–7.8 ppm for indole protons; δ 1.2–2.0 ppm for cyclohexyl protons) .
- HRMS (ESI) : Validate molecular weight (calc. for C₂₀H₂₁N: 275.1674; observed m/z must match within 5 ppm) .
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., non-classical hydrogen bonding patterns in indole derivatives) .
Advanced Research Questions
Q. How does the cyclohexylphenyl substituent influence the electronic and steric properties of the indole core?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The cyclohexyl group induces steric hindrance, reducing rotational freedom of the phenyl ring .
- XRD analysis : Compare bond angles and torsion angles with analogs (e.g., 2-(4-fluorophenyl)-1H-indole shows altered packing due to substituent bulk) .
- Electrochemical studies : Use cyclic voltammetry to assess redox behavior; bulky substituents may lower oxidation potentials .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Variable-temperature NMR : Differentiate dynamic effects (e.g., rotational isomerism) from structural ambiguities .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., distinguish indole H-3 from cyclohexyl protons) .
- Crystallographic validation : Resolve discrepancies between predicted and observed NMR shifts (e.g., non-planar conformations altering chemical environments) .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) at the cyclohexylphenyl ring. Test bioactivity (e.g., GPCR binding assays) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like ion channels or enzymes .
- Data table :
| Derivative | Substituent | IC₅₀ (GPCR) | LogP |
|---|---|---|---|
| Parent | None | 10 µM | 4.2 |
| A | -NO₂ | 2 µM | 3.8 |
| B | -OCH₃ | 15 µM | 4.5 |
Experimental Design & Data Analysis
Q. How to design crystallization trials for this compound to study solid-state interactions?
- Methodological Answer :
- Solvent screening : Test polar (ethanol, acetonitrile) and non-polar (toluene, hexane) solvents for slow evaporation.
- Temperature control : Use a thermal gradient (4°C to 40°C) to optimize crystal growth .
- Data collection : At 93 K (synchrotron source) to minimize thermal motion artifacts. Refine with SHELXL (R factor < 0.05) .
Q. What statistical approaches validate reproducibility in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature, solvent ratio) across 3 replicates .
- ANOVA analysis : Identify significant factors (e.g., solvent polarity contributes 70% variance in yield).
Contradiction Analysis
Q. Why do computational predictions of indole reactivity sometimes conflict with experimental results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
